molecular formula C26H20 B13386555 2,7-Bis(2-phenylvinyl)naphthalene

2,7-Bis(2-phenylvinyl)naphthalene

Cat. No.: B13386555
M. Wt: 332.4 g/mol
InChI Key: BAXGJINOQBOMFG-HEEUSZRZSA-N
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Description

2,7-Bis(2-phenylvinyl)naphthalene is an organic compound with the molecular formula C26H20. It is also known as 2,7-bis(2-phenylethen-1-yl)naphthalene. This compound is characterized by its naphthalene core substituted at the 2 and 7 positions with phenylvinyl groups. It is primarily used in scientific research and has applications in various fields, including chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(2-phenylvinyl)naphthalene typically involves the coupling of 2,7-dibromonaphthalene with styrene derivatives using palladium-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of 2,7-dibromonaphthalene with phenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(2-phenylvinyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the phenylvinyl groups to phenylethyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Bis(2-phenylvinyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Bis(2-phenylvinyl)naphthalene primarily involves its interaction with light and its ability to undergo photophysical processes. The compound can absorb light and enter an excited state, leading to fluorescence or phosphorescence. This property is exploited in optoelectronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Bis(2-phenylvinyl)naphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct photophysical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .

Properties

Molecular Formula

C26H20

Molecular Weight

332.4 g/mol

IUPAC Name

7-[(Z)-2-phenylethenyl]-2-[(E)-2-phenylethenyl]naphthalene

InChI

InChI=1S/C26H20/c1-3-7-21(8-4-1)11-13-23-15-17-25-18-16-24(20-26(25)19-23)14-12-22-9-5-2-6-10-22/h1-20H/b13-11-,14-12+

InChI Key

BAXGJINOQBOMFG-HEEUSZRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC3=C(C=C2)C=CC(=C3)/C=C\C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C=CC(=C3)C=CC4=CC=CC=C4

Origin of Product

United States

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